molecular formula C20H24BrN3O2 B248125 N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248125
M. Wt: 418.3 g/mol
InChI Key: WJNPANGSCRVXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of the D3 receptor, N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce the reinforcing effects of drugs of abuse and decrease anxiety and depression symptoms.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to decrease the activity of dopamine neurons in the brain, which may contribute to its therapeutic effects. However, it is important to note that N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may also have off-target effects on other neurotransmitter systems, which could affect its overall efficacy and safety.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is its selectivity for the D3 receptor, which allows for more precise targeting of this receptor compared to other drugs that may also affect other dopamine receptors. However, one limitation of N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder, which also involve dysregulation of dopamine signaling pathways. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, as well as its long-term safety and efficacy. Finally, there is also potential for the development of other D3 receptor antagonists with improved potency and selectivity compared to N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide.

Synthesis Methods

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzoyl chloride with 1-(2-methoxyphenyl)piperazine, followed by reaction with 3-aminopropionitrile and subsequent reduction with sodium borohydride.

Scientific Research Applications

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and drug addiction. In preclinical studies, N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been found to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.

properties

Product Name

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C20H24BrN3O2

Molecular Weight

418.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H24BrN3O2/c1-26-19-5-3-2-4-18(19)24-14-12-23(13-15-24)11-10-20(25)22-17-8-6-16(21)7-9-17/h2-9H,10-15H2,1H3,(H,22,25)

InChI Key

WJNPANGSCRVXRF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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